4-methyl-1H-pyrazole-3-carbonitrile
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Overview
Description
“4-methyl-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C5H5N3 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
Pyrazole compounds, including “4-methyl-1H-pyrazole-3-carbonitrile”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A recent study demonstrated a one-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free conditions using engineered polyvinyl alcohol as a catalyst .
Molecular Structure Analysis
The molecular structure of “4-methyl-1H-pyrazole-3-carbonitrile” consists of a pyrazole ring with a methyl group attached to one carbon and a carbonitrile group attached to another . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole compounds, including “4-methyl-1H-pyrazole-3-carbonitrile”, can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions, transesterification reactions , and radical addition followed by intramolecular cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-1H-pyrazole-3-carbonitrile” include a melting point of 125-130°C . It is sparingly soluble in water .
Scientific Research Applications
- Pyrazole derivatives, including 4-methyl-1H-pyrazole-3-carbonitrile, have been investigated for their antioxidant potential. These compounds scavenge free radicals and protect cells from oxidative stress, which is relevant in various health contexts .
- Researchers have explored the anti-inflammatory effects of pyrazole derivatives. 4-methyl-1H-pyrazole-3-carbonitrile may inhibit inflammatory pathways, making it a candidate for drug development in conditions like arthritis and other inflammatory diseases .
- Some pyrazole derivatives exhibit antifungal activity. 4-methyl-1H-pyrazole-3-carbonitrile could be studied further for its efficacy against fungal pathogens .
- Although not directly tested for anticancer effects, pyrazole derivatives have shown promise in this area. Researchers could explore the impact of 4-methyl-1H-pyrazole-3-carbonitrile on cancer cell lines .
- 4-methyl-1H-pyrazole-3-carbonitrile serves as a valuable intermediate in pharmaceutical synthesis. Its reactivity with other compounds allows the creation of more complex molecules for drug development .
- Nitrogen-containing 1,2- and 1,3-binucleophiles are essential reagents in heterocyclic chemistry. Reactions involving 4-methyl-1H-pyrazole-3-carbonitrile can lead to diverse heterocyclic systems containing azole and condensed azole moieties .
Antioxidant Properties
Anti-inflammatory Activity
Antifungal Properties
Anticancer Potential
Pharmaceutical Intermediates
Heterocyclic Chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives, which include 4-methyl-1h-pyrazole-3-carbonitrile, are known for their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple cellular and molecular impacts .
Safety and Hazards
properties
IUPAC Name |
4-methyl-1H-pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPRLXZIHCHHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-pyrazole-3-carbonitrile | |
CAS RN |
88893-75-8 |
Source
|
Record name | 4-methyl-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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